molecular formula C8H11FN2O B1489221 3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile CAS No. 2012823-95-7

3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1489221
CAS No.: 2012823-95-7
M. Wt: 170.18 g/mol
InChI Key: JAJHJMVJNKGISF-UHFFFAOYSA-N
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Description

3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile is a nitrile-containing compound featuring a 4-fluoropiperidine moiety linked to a β-ketonitrile group. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. The compound has been synthesized via coupling reactions involving cyanoacetic acid, PyBOP (a peptide coupling reagent), and DIPEA in dry dichloromethane (DCM), achieving yields of 70% after purification . Its enantiomers, (R)- and (S)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile, exhibit potent inhibitory activity against glycogen synthase kinase-3β (GSK-3β), with IC50 values of 480 nM and 360 nM, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile typically involves the reaction of 4-fluoropiperidine with a suitable nitrile compound under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

JAK1 Inhibition

One of the notable applications of 3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile is its role as a selective inhibitor of Janus kinase 1 (JAK1). Research indicates that this compound exhibits a potent inhibitory effect on JAK1, with an IC50 value of 8.5 nM. Its selectivity over JAK2 is significant, with a selectivity index of 48, making it a promising candidate for treating conditions associated with JAK1 signaling pathways, such as autoimmune diseases and certain cancers .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been evaluated against various gram-positive bacterial strains, showing moderate efficacy in inhibiting growth. The specific mechanisms by which it exerts these effects are still under investigation, but its potential as an antimicrobial agent adds to its therapeutic profile .

Anti-inflammatory Effects

Research has indicated that compounds similar to this compound can modulate inflammatory pathways. By inhibiting specific signaling mechanisms, these compounds may reduce inflammation associated with chronic diseases. This application is particularly relevant in the context of autoimmune disorders where inflammation plays a critical role .

Cytokine Modulation

The compound's ability to influence cytokine production is also noteworthy. It has been linked to the modulation of immune responses through the inhibition of Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9. This mechanism suggests potential applications in treating allergic diseases and other conditions characterized by dysregulated immune responses .

In Vivo Efficacy Studies

In vivo studies using models such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) have demonstrated the efficacy of this compound in reducing disease symptoms and progression. These studies highlight the compound's therapeutic potential in managing inflammatory conditions .

Pharmacokinetic Profiles

Pharmacokinetic evaluations have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Such profiles are essential for the development of new therapeutics, ensuring that the compound can achieve effective concentrations at target sites within the body while minimizing toxicity .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryJAK1 InhibitionIC50 = 8.5 nM; Selectivity index = 48
Antimicrobial PropertiesGram-positive bacteriaModerate efficacy observed
Anti-inflammatory EffectsAutoimmune disease managementModulates inflammatory pathways
Cytokine ModulationImmune response regulationInhibits TLR7/8/9 signaling
In Vivo Efficacy StudiesCIA/AIA modelsReduces disease symptoms
Pharmacokinetic ProfilesADME evaluationsFavorable profiles for therapeutic use

Mechanism of Action

The mechanism of action of 3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The nitrile group can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Analogues

3-(4-Nitrophenyl)-3-oxopropanenitrile

  • Structure : Features a nitrophenyl group instead of fluoropiperidine.
  • Role : Serves as a precursor in pyrazole synthesis via reactions with phenyl hydrazine .
  • Key Differences : The absence of the piperidine ring reduces interactions with enzymatic pockets, limiting biological activity compared to fluoropiperidine derivatives.

3-(4-Ethylphenyl)-3-oxopropanenitrile

  • Structure : Contains an ethylphenyl substituent.
  • Application : Intermediate in multi-component cyclization reactions for pyrazolo[3,4-b]pyridine derivatives .
  • Comparison : The ethyl group enhances lipophilicity but lacks the fluorine atom’s electronegativity, reducing target binding specificity.

3-(1H-Indol-3-yl)-3-oxopropanenitrile

  • Structure : Incorporates an indole moiety.
  • Pharmacological Relevance : Used in bis(indolyl)pyridine synthesis for biofilm inhibition .
  • Contrast : The indole group enables π-π stacking interactions, but the absence of a piperidine ring limits its applicability in kinase inhibition.

3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile

  • Structure : Structural isomer with fluorine at the 3-position of piperidine.
  • Properties : The altered fluorine position may affect conformational stability and metabolic pathways compared to the 4-fluoro isomer .

3-[1-(4-Fluoro-3-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

  • Structure : Features a 4-fluoro-3-methylphenyl substituent on the piperidine ring.
  • Impact : Additional substituents may enhance binding affinity but complicate synthesis .

Table 1: Comparative Analysis of Key Compounds

Compound Name Structural Features IC50 (nM) Key Properties References
3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile 4-Fluoropiperidine, β-ketonitrile 360–480 High metabolic stability, low cytotoxicity
3-(4-Nitrophenyl)-3-oxopropanenitrile Nitrophenyl, β-ketonitrile Not Available Precursor for pyrazole synthesis
3-(3-Fluoropiperidin-1-yl)-3-oxopropanenitrile 3-Fluoropiperidine, β-ketonitrile Not Available Potential isomer-specific stability
(R)-3-(3-((7-Chloro-pyrimidoindol-yl)amino)piperidin-1-yl)-3-oxopropanenitrile Chloropyrimidoindole, methylamino group 480 Enhanced kinase inhibition

Research Findings and Implications

  • Kinase Inhibition : The 4-fluoropiperidine moiety in this compound optimizes binding to GSK-3β’s ATP pocket, as evidenced by its sub-micromolar IC50 .
  • Metabolic Advantages: Fluorination reduces cytochrome P450-mediated degradation, extending half-life compared to non-fluorinated analogues like 3-(1H-indol-3-yl)-3-oxopropanenitrile .
  • Limitations : Structural complexity in analogues (e.g., ) increases synthetic difficulty, limiting scalability .

Biological Activity

The compound 3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile (CAS No. 2012823-95-7) is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its properties and effects.

Basic Information

  • Molecular Formula : C10H12FN3O
  • Molecular Weight : 197.22 g/mol
  • IUPAC Name : this compound

Research indicates that This compound may exert its biological effects through the inhibition of specific enzymes or pathways. Notably, it has been studied for its potential role as an inhibitor of Janus kinase (JAK) pathways, which are crucial in various signaling processes related to inflammation and immune response .

Pharmacological Effects

  • Anti-inflammatory Activity : In preclinical studies, this compound demonstrated significant anti-inflammatory effects by reducing the production of pro-inflammatory cytokines in cell cultures .
  • Analgesic Properties : Animal models have shown that it can reduce pain responses, indicating potential applications in pain management therapies .
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines revealed promising results, suggesting it may be effective against certain types of tumors .

Study 1: In Vivo Efficacy in Arthritis Models

A study explored the efficacy of This compound in a rat model of arthritis. The results indicated a significant reduction in knee swelling and joint inflammation compared to the control group, highlighting its potential as an anti-arthritic agent .

Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro testing against various cancer cell lines revealed that the compound exhibited selective cytotoxicity, particularly against breast cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectModel/Study Reference
Anti-inflammatoryReduced cytokine levels
AnalgesicDecreased pain responses
CytotoxicityInduced apoptosis in cancer cells
PropertyValue
Molecular FormulaC10H12FN3O
Molecular Weight197.22 g/mol
IUPAC NameThis compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, similar nitrile-piperidine derivatives are synthesized via acid-catalyzed condensation between fluoropiperidine derivatives and cyanoacetamide precursors in ethanol or THF at 0–5°C, as described in Scheme 3 of a 2015 study . Key parameters include:

  • Temperature control : Low temperatures (e.g., 0–5°C) minimize side reactions.
  • Catalyst selection : Piperidine or morpholine bases enhance reaction efficiency.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures yields >98% purity .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

  • XRPD : Polymorphic forms are identified via X-ray powder diffraction (XRPD). For example, a related compound, (S)-3-(3-(1-methyl-2-oxo-5-(pyrazolo[1,5-a]pyridine-3-yl)-1H-imidazo[4,5-b]pyridine-3(2H)-yl)piperidin-1-yl)-3-oxopropanenitrile, showed distinct peaks at 8.25°, 13.25°, and 15.40° (Cu Kα1 radiation) .
  • DSC : Differential scanning calorimetry (DSC) reveals thermal transitions, such as endotherms at 142°C (melting) and 235°C (decomposition) .
  • NMR : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) confirm the fluoropiperidine and nitrile moieties.

Q. What are the solubility and stability considerations for this compound in experimental workflows?

  • Solubility : The compound is sparingly soluble in water but dissolves in DMSO, ethanol, or DCM. Co-solvents like PEG-400 or Tween-80 are recommended for biological assays .
  • Storage : Store at 0–10°C in airtight containers to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can researchers investigate the bioactivity of this compound against inflammatory targets like JAK enzymes?

  • In vitro assays : Use kinase inhibition assays (e.g., ADP-Glo™) to measure IC50 values against JAK1/2/3. For example, the structurally related Frevecitinibum (a JAK inhibitor) showed nanomolar activity in similar setups .
  • Structural analogs : Compare with Tofacitinib (CAS: 477600-75-2), which shares a 3-oxopropanenitrile backbone and inhibits JAK3 via competitive binding .

Q. What computational strategies are effective for predicting binding interactions and pharmacokinetic properties?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with JAK ATP-binding pockets. Fluorine atoms on the piperidine ring enhance hydrophobic interactions, as seen in 3,3-difluoropiperidine analogs .
  • ADMET prediction : Tools like SwissADME estimate logP (~2.4), moderate blood-brain barrier permeability, and CYP3A4 metabolism risks .

Q. How can contradictory data on polymorph stability be resolved during formulation studies?

  • Variable DSC results : Polymorphs of related compounds exhibit divergent thermal profiles (e.g., endotherms at 142°C vs. exotherms at 155°C). Replicate experiments under controlled humidity (≤30% RH) to assess hygroscopicity-driven phase transitions .
  • XRPD validation : Cross-reference experimental diffractograms with simulated patterns from single-crystal data to confirm polymorph identity .

Q. What methodologies are recommended for studying metabolic pathways and impurity profiling?

  • LC-MS/MS : Track metabolites in hepatocyte incubations. For example, Tofacitinib Impurity C (CAS: 1092578-47-6), a nitrile-containing analog, undergoes cytochrome P450-mediated oxidation to carboxylic acid derivatives .
  • Forced degradation : Expose the compound to heat (40–60°C), UV light, or acidic/basic conditions to identify degradation products (e.g., hydrolysis of the nitrile to amide) .

Properties

IUPAC Name

3-(4-fluoropiperidin-1-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O/c9-7-2-5-11(6-3-7)8(12)1-4-10/h7H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJHJMVJNKGISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile
3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile
3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile
3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile
3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile
3-(4-Fluoropiperidin-1-yl)-3-oxopropanenitrile

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